![molecular formula C17H19FN4O2 B2649603 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034436-80-9](/img/structure/B2649603.png)
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
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Description
Synthesis Analysis
The synthesis of this compound might involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a dimethylamino group attached to a pyridazin-3-yl group, which is further connected to the pyrrolidine ring via an oxygen atom.Scientific Research Applications
Synthesis and Chemical Reactions
Research on similar compounds focuses on their synthesis and structural characterization, highlighting the versatility of these molecules in organic chemistry. For example, the study of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine showcases the intricate synthesis processes and the potential for creating complex molecules for various applications, including catalysis and material science (Saldías et al., 2020).
Antimicrobial and Antiproliferative Activities
Compounds with similar structures have been explored for their antimicrobial and anticancer activities. For instance, research on nicotinic acid hydrazide derivatives reveals their potential in developing new treatments for infections and cancer, highlighting the medicinal chemistry applications of such molecules (R.V.Sidhaye et al., 2011).
Material Science and Optical Properties
Studies on oligothiophenes bearing stable radicals and their synthesis, characterization, and modeling demonstrate the importance of such compounds in material science, particularly in developing new materials with specific electronic or optical properties (Chahma et al., 2021).
Molecular Docking and Computational Studies
Research incorporating molecular docking and computational studies, such as the synthesis and evaluation of novel heterocycles for antimicrobial and antiproliferative activities, illustrates the role of these compounds in drug discovery and development. Such studies can provide insights into the mechanisms of action of potential drugs and their interactions with biological targets (Fahim et al., 2021).
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-21(2)15-7-8-16(20-19-15)24-12-9-10-22(11-12)17(23)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJHPNMHYHEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone |
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